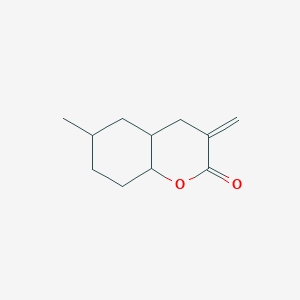

6-methyl-3-methylidene-4a,5,6,7,8,8a-hexahydro-4H-chromen-2-one

Description

6-Methyl-3-methylidene-4a,5,6,7,8,8a-hexahydro-4H-chromen-2-one is a bicyclic chromenone derivative characterized by a partially saturated hexahydro ring system, a methyl substituent at position 6, and a methylidene (=CH₂) group at position 3. Chromenones (coumarin derivatives) are widely studied for their structural diversity and applications in medicinal chemistry, materials science, and analytical chemistry.

Properties

CAS No. |

54312-53-7 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

6-methyl-3-methylidene-4a,5,6,7,8,8a-hexahydro-4H-chromen-2-one |

InChI |

InChI=1S/C11H16O2/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h7,9-10H,2-6H2,1H3 |

InChI Key |

ZRGYFESQUKRYNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2C(C1)CC(=C)C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Multi-Component Reaction Approach Using Dimedone, Aromatic Aldehydes, and β-Ketoesters

One of the most effective and widely reported methods for synthesizing chromene derivatives like 6-methyl-3-methylidene-4a,5,6,7,8,8a-hexahydro-4H-chromen-2-one involves a one-pot multi-component reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione), aromatic aldehydes, and ethyl 3-oxobutanoate or similar β-ketoesters under basic or catalytic conditions.

- Reactants: Dimedone, aromatic aldehyde (substituted or unsubstituted), and ethyl 3-oxobutanoate.

- Solvent: Absolute ethanol or other suitable solvents.

- Catalyst/Base: Triethylamine or ammonium acetate (NH4OAc) depending on desired product.

- Conditions: Reflux or room temperature stirring for several hours.

- The reaction proceeds via Knoevenagel condensation between the aldehyde and β-ketoester, followed by Michael addition of dimedone and cyclization to form the chromene ring.

- Using triethylamine favors the formation of 5,6,7,8-tetrahydro-4H-chromene-3-carboxylate derivatives.

- Using ammonium acetate leads to hexahydroquinoline derivatives instead.

| Compound | Reactants | Catalyst/Base | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| This compound analog | Dimedone + aromatic aldehyde + ethyl 3-oxobutanoate | Triethylamine | Ethanol | Moderate to high | One-pot multi-component synthesis; confirmed by IR, 1H NMR, 13C NMR, MS |

This method allows for structural diversity by varying the aromatic aldehyde component, enabling synthesis of various substituted chromene derivatives with potential biological activity.

Post-Synthesis Functionalization and Derivatization

After obtaining the chromene core, further functionalization can be performed to introduce amide, hydrazone, thiophene, or thiazole moieties, expanding the compound's chemical space and biological relevance.

Typical Functionalization Reactions:

- Amide Formation: Reaction of chromene carboxylates with aromatic amines in dimethylformamide (DMF) under reflux to form carboxamide derivatives.

- Hydrazone Formation: Treatment of chromene derivatives with hydrazine hydrate or phenylhydrazine to yield carbohydrazide derivatives.

- Thiophene Formation (Gewald Reaction): Reaction of chromene derivatives with elemental sulfur and dicyanomethane or ethyl 2-cyanoacetate to form thieno-chromene derivatives.

- Thiazole Formation: Reaction with elemental sulfur and phenylisothiocyanate in p-dioxane with triethylamine catalyst to produce chromeno-thiazole derivatives.

These transformations are typically carried out under reflux conditions in suitable solvents and result in compounds confirmed by spectral and analytical data.

Summary Table of Preparation Methods

Analytical and Spectral Confirmation

The synthesized chromene derivatives, including the target compound, are typically characterized by:

- Infrared Spectroscopy (IR): Identification of carbonyl, hydroxyl, and aromatic functional groups.

- Proton Nuclear Magnetic Resonance (1H NMR): Confirmation of methylene, methyl, and olefinic protons; characteristic singlets and multiplets for chromene ring hydrogens.

- Carbon-13 NMR (13C NMR): Signals corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons.

- Mass Spectrometry (MS): Molecular ion peaks confirming molecular weight.

- Melting Point Determination: Purity and identity check.

For example, 1H NMR of a 5,6,7,8-tetrahydro-4H-chromene-3-carboxylate derivative shows singlets at δ 1.80 and 2.23 ppm for methylene groups, triplet and quartet for methyl and ethyl ester groups, and a singlet around δ 6.02 ppm for pyran ring proton.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-methylidene-4a,5,6,7,8,8a-hexahydro-4H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions for substitution reactions vary depending on the functional groups involved, but may include the use of acids, bases, or other catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Antioxidant Activity

Recent studies have shown that coumarin derivatives exhibit significant antioxidant properties. For instance, the antioxidant activity of 6-methyl-3-methylidene-4a,5,6,7,8,8a-hexahydro-4H-chromen-2-one was evaluated using various assays such as DPPH and ferric-reducing ability tests. These studies demonstrated that this compound can effectively scavenge free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activities against various pathogens. In a study focusing on coumarin-metal complexes, it was found that certain derivatives exhibited moderate antibacterial effects against Gram-positive bacteria like Staphylococcus aureus. The inhibition zones measured between 14–17 mm were comparable to standard antibiotics . This highlights the potential of this compound in developing new antimicrobial agents.

Cytotoxicity Against Cancer Cells

Another significant application of this compound lies in its cytotoxic properties against cancer cell lines. Research indicates that coumarin derivatives can induce apoptosis in cancer cells. For example, complexes derived from this compound showed promising results in inhibiting the growth of cervical cancer (HeLa) and breast cancer (MCF-7) cell lines through mechanisms involving oxidative stress and apoptosis .

Polymer Modifications

The incorporation of coumarins into polymer matrices has been explored to enhance their properties. Studies have shown that polymers modified with coumarin derivatives exhibit improved mechanical strength and thermal stability. This application is particularly relevant in developing advanced materials for packaging and biomedical devices .

Photochemical Applications

Due to their unique structural features, coumarins are also utilized in photochemical applications. The ability of this compound to absorb UV light makes it a candidate for use in sunscreens and other UV-protective formulations .

Case Studies

Mechanism of Action

The mechanism of action of 6-methyl-3-methylidene-4a,5,6,7,8,8a-hexahydro-4H-chromen-2-one involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other chromenones but differs in substituents and ring saturation. Key analogs include:

*The molecular formula of the target compound can be inferred as C₁₂H₁₄O₂ based on IUPAC naming conventions (base chromen-2-one: C₉H₆O₂ + hexahydro addition and substituents).

Key Structural Differences :

- Methylidene Group : The 3-methylidene group in the target compound introduces a reactive alkene, contrasting with hydroxyl or methoxy groups in analogs like those in . This may enhance electrophilic reactivity or serve as a site for further functionalization.

Physicochemical Properties

- Solubility : Saturated rings (e.g., hexahydro systems) generally enhance lipid solubility, which could improve membrane permeability in drug-design contexts .

- Spectroscopic Features: Methylidene groups absorb in UV-Vis regions (~250–300 nm), similar to conjugated systems in chromenones used for analytical detection .

Biological Activity

6-Methyl-3-methylidene-4a,5,6,7,8,8a-hexahydro-4H-chromen-2-one (CAS No. 54312-53-7) is a compound belonging to the class of chromenes. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₆O₂

- Molecular Weight : 180.244 g/mol

- Density : 1.04 g/cm³

- Boiling Point : 310.5 ºC at 760 mmHg

- LogP : 2.294 .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress-related diseases by scavenging free radicals. Studies have evaluated the compound's capacity to inhibit lipid peroxidation and its effectiveness in various in vitro assays.

Anticancer Activity

The potential anticancer properties of this compound have been explored through various studies. For instance:

- Cytotoxicity Assays : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicated moderate cytotoxic effects with IC₅₀ values ranging from 15 to 30 μM depending on the cell line and treatment duration .

Enzyme Inhibition

Inhibition of key enzymes involved in metabolic pathways has been a focal point in studying this compound:

- Cholinesterases : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. Compounds structurally related to it showed IC₅₀ values between 10 μM and 20 μM against AChE .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated:

- Cyclooxygenase Inhibition : It was found to exhibit moderate inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain pathways. This suggests a possible application in treating inflammatory conditions .

The biological activities of this compound can be attributed to its structural features that allow interaction with biological targets:

- Hydrogen Bonding : Molecular docking studies suggest that the compound forms hydrogen bonds with active sites of target enzymes.

- Electron-Withdrawing Groups : The presence of specific substituents enhances the lipophilicity and bioavailability of the compound, facilitating better interaction with cellular targets .

Case Studies

- Study on Antioxidant Activity : A study demonstrated that derivatives of chromenes exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

- Evaluation Against Cancer Cell Lines : In vitro studies showed that compounds similar to 6-methyl-3-methylidene derivatives displayed selective cytotoxicity against various cancer cell lines with minimal effects on normal cells.

Q & A

Basic: What are the established synthetic routes for 6-methyl-3-methylidene-4a,5,6,7,8,8a-hexahydro-4H-chromen-2-one, and how is purity validated?

Methodological Answer:

The compound is synthesized via cyclocondensation or multi-step heterocyclic reactions. For example, chromenone derivatives are often prepared using malonic acid and substituted phenols in the presence of catalysts like ZnCl₂ or POCl₃ (see analogous methods in ). Post-synthesis, purity is validated via:

- FTIR to confirm functional groups (e.g., carbonyl peaks at 1647–1776 cm⁻¹) .

- NMR spectroscopy (¹H/¹³C) to verify regiochemistry and substituent positions, with characteristic signals for methylidene groups (δ ~5.0–6.5 ppm) and chromenone carbonyls (δ ~170–180 ppm in ¹³C) .

- Mass spectrometry (EI/ESI) to confirm molecular ion peaks and fragmentation patterns .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

Optimization involves Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example:

- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency for chromenones .

- Catalyst tuning : Lewis acids (e.g., ZnCl₂) improve yield but may require stoichiometric control to avoid over-functionalization .

- Reaction monitoring : Use HPLC-MS or TLC to track intermediates and terminate reactions at optimal conversion points .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methylidene protons at δ ~5.3–5.8 ppm) and quaternary carbons in the fused ring system .

- 2D NMR (COSY, HSQC, HMBC) : Resolves coupling networks and long-range correlations, critical for confirming the chromenone scaffold and substituent positions .

- X-ray crystallography : Provides absolute configuration validation, though crystallization challenges may require co-crystallization agents .

Advanced: How can researchers resolve contradictions in spectral data across studies?

Methodological Answer:

Discrepancies (e.g., shifting NMR peaks) may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Standardized solvent systems : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to identify tautomeric forms .

- High-resolution mass spectrometry (HRMS) : Rule out isotopic or adduct-related anomalies .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Engineering controls : Use fume hoods for synthesis and purification steps to limit inhalation risks .

- Waste disposal : Segregate halogenated by-products (if any) according to hazardous waste guidelines .

Advanced: How can long-term stability be assessed under varying storage conditions?

Methodological Answer:

Design a stability study with:

- Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- Analytical endpoints : Monitor purity via HPLC and track degradation products (e.g., hydrolyzed chromenone rings) using LC-MS .

- Statistical modeling : Apply Arrhenius equations to predict shelf life under standard lab conditions .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Antioxidant assays : DPPH/ABTS radical scavenging to evaluate phenolic-like activity (common in chromenones) .

- Enzyme inhibition : Target kinases or cyclooxygenases using fluorometric/colorimetric kits .

- Cytotoxicity screening : MTT/XTT assays on cell lines (e.g., HeLa, HEK293) to assess therapeutic windows .

Advanced: How can structure-activity relationships (SAR) be explored computationally?

Methodological Answer:

- Docking studies : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., COX-2) .

- QSAR modeling : Train models on chromenone derivatives with known bioactivity to predict modifications enhancing potency .

- MD simulations : Assess binding stability over 100+ ns trajectories to prioritize candidates for synthesis .

Environmental Impact: What methodologies assess this compound’s fate in ecosystems?

Methodological Answer:

- Biodegradation assays : OECD 301 tests to measure microbial breakdown in water/soil .

- Bioaccumulation modeling : Use EPI Suite to estimate logP and BCF values .

- Ecotoxicology : Acute toxicity tests on Daphnia magna or algae to determine LC₅₀/EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.